Remifentanil-d5 HCl

Isotope dilution mass spectrometry MRM transition selection SIL-IS mass shift

Remifentanil-d5 HCl is a pentadeuterated isotopologue of the ultra-short-acting synthetic opioid analgesic remifentanil, a phenylaminopiperidine derivative of the fentanyl class with potent μ-opioid receptor agonist activity. Bearing five deuterium substitutions in place of hydrogen atoms (molecular formula C20H23D5N2O5·HCl, molecular weight 417.94 g/mol), this compound is designed exclusively as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based quantitative analysis.

Molecular Formula C20H23D5N2O5.HCl
Molecular Weight 417.94
Cat. No. B1165236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemifentanil-d5 HCl
Molecular FormulaC20H23D5N2O5.HCl
Molecular Weight417.94
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Remifentanil-d5 HCl as a Stable Isotope-Labeled Internal Standard for Quantitative Opioid Bioanalysis


Remifentanil-d5 HCl is a pentadeuterated isotopologue of the ultra-short-acting synthetic opioid analgesic remifentanil, a phenylaminopiperidine derivative of the fentanyl class with potent μ-opioid receptor agonist activity [1]. Bearing five deuterium substitutions in place of hydrogen atoms (molecular formula C20H23D5N2O5·HCl, molecular weight 417.94 g/mol), this compound is designed exclusively as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based quantitative analysis [2]. Unlike the native analyte, remifentanil-d5 HCl possesses no therapeutic indication and is intended solely for in vitro analytical use in pharmacokinetic, forensic toxicology, and clinical monitoring applications [3]. The deuterium labeling provides a nominal mass shift of +5 Da relative to unlabeled remifentanil, enabling unambiguous mass spectrometric discrimination while preserving near-identical chemical and physical properties [4].

Why Remifentanil-d5 HCl Cannot Be Replaced by Structural-Analog or Non-Isotopologue Internal Standards


In quantitative LC-MS/MS bioanalysis of remifentanil, substitution of a stable isotope-labeled isotopologue internal standard such as remifentanil-d5 with a structural analog (e.g., fentanyl-d5, chlorpropamide) introduces systematic quantification errors that cannot be fully corrected during method validation [1]. Structural analogs differ from the target analyte in extraction recovery, chromatographic retention time, and ionization efficiency, producing divergent matrix effect compensation [2]. Published methods using fentanyl-d5 as an internal standard for remifentanil achieve an LOQ of 0.1 ng/mL but cannot correct for remifentanil-specific ex vivo esterase-mediated hydrolysis, a well-documented instability that causes rapid degradation of the analyte in collected blood samples [3]. Conversely, a SIL-IS such as remifentanil-d5 co-elutes with the native analyte under reversed-phase LC conditions, experiences identical matrix-induced ion suppression or enhancement, and undergoes the same pre-analytical degradation, thereby normalizing for all three sources of variability simultaneously [4]. These differential compensation capabilities translate directly into quantitative accuracy and inter-batch reproducibility that are unavailable with non-isotopologue substitutes.

Quantitative Differentiation of Remifentanil-d5 HCl from Alternative Internal Standards for Remifentanil Bioanalysis


Mass Spectrometric Differentiation: +5 Da Mass Shift Enables Unambiguous MRM Transition Selection

Remifentanil-d5 HCl provides a nominal +5 Da mass shift (MW 417.94 g/mol as HCl salt) relative to unlabeled remifentanil (MW 412.91 g/mol as HCl salt), compared with a +6 Da shift for the 13C6-labeled alternative (MW 418.86 g/mol) [1]. In LC-MS/MS multiple reaction monitoring (MRM) mode, the precursor ion of remifentanil-d5 is m/z 382.2 [M+H]+, separated by 5 Th from the native analyte precursor at m/z 377.2 [M+H]+ [2]. This mass separation is sufficient to eliminate isotopic cross-talk between analyte and internal standard channels while remaining within a range that does not introduce chromatographic retention time shifts exceeding 0.1 min, a known limitation of perdeuterated analogs with larger mass differences [3]. By contrast, when fentanyl-d5 (a non-isotopologue structural analog) is used as the internal standard for remifentanil quantification, the precursor and product ions derive from a chemically distinct molecule, requiring independent validation of extraction recovery and ionization efficiency for each analyte–IS pair [4].

Isotope dilution mass spectrometry MRM transition selection SIL-IS mass shift

Structural Identity Advantage: Isotopologue IS Corrects for Remifentanil-Specific Ex Vivo Hydrolysis

Remifentanil contains an N-substituted labile methyl ester that is highly susceptible to chemical and enzymatic hydrolysis by non-specific esterases in whole blood and plasma, resulting in rapid ex vivo degradation unless immediately stabilized [1]. A deuterated isotopologue internal standard such as remifentanil-d5 undergoes identical hydrolysis kinetics to the native analyte, thereby normalizing for pre-analytical degradation losses from the moment of blood collection [2]. In the foundational method by Grosse et al. (1994), collection tubes were pre-spiked with tetra-deuterated remifentanil to correct for variations in recovery and stability between samples, enabling a validated quantitation range of 0.1–250 ng/mL [1]. In contrast, the comprehensive fentanyl-analog method by Cooreman et al. (2010) used fentanyl-d5—not a remifentanil isotopologue—as the internal standard for remifentanil quantification [3]. While this analog-based approach achieved an LOQ of 0.1 ng/mL, it cannot compensate for remifentanil-specific esterase instability because fentanyl lacks the labile methyl ester moiety and degrades via different pathways [4]. This fundamental structural mismatch means that any remifentanil degradation occurring after IS addition but before extraction is uncorrected in the analog-IS approach.

Ex vivo stability Esterase-mediated degradation Isotopologue internal standard

Co-Elution and Matrix Effect Compensation: Remifentanil-d5 vs Chlorpropamide Analog IS

In the LC-MS/MS method by Choi et al. (2023), chlorpropamide—a sulfonylurea structurally unrelated to remifentanil—was used as the internal standard after screening multiple candidates for 'a proper retention time and a similar extent of recovery and matrix effect' [1]. Remifentanil eluted at 0.93 min while chlorpropamide eluted at 1.38 min, a difference of 0.45 min under isocratic conditions [2]. The absolute matrix effects for remifentanil across three QC levels were 103%, 101%, and 107%, while the matrix effect for chlorpropamide IS was 100% [2]. These non-identical matrix effects demonstrate imperfect compensation: a 3–7% differential between analyte and IS matrix factors means that ion suppression or enhancement cannot be fully normalized across samples with varying matrix composition [3]. By contrast, a deuterated isotopologue IS such as remifentanil-d5 co-elutes with the native analyte (retention time difference typically <0.05 min for penta-deuterated compounds), experiencing near-identical matrix effects and thereby achieving more complete compensation [4]. The extraction recovery for the chlorpropamide IS was 104 ± 4.13% (RSD 4.13%), while remifentanil recovery was 101–103% (RSD ≤4.91%) [2]; although these values are close, the systematic offset combined with differential matrix effects introduces a source of inter-sample variability that is eliminated with a co-eluting isotopologue IS.

Matrix effect compensation Co-elution Ion suppression Isotopologue vs analog IS

Method Precision: Deuterated Remifentanil IS Achieves <5% RSD Across Full Calibration Range

The GC-HRMS-SIM method developed by Grosse et al. (1994) using tetra-deuterated remifentanil as internal standard achieved a relative standard deviation (RSD) of less than 5% over the entire validated concentration range (0.1–250 ng/mL), with a correlation coefficient better than 0.98 [1]. This method was successfully applied to the analysis of several thousand blood samples from remifentanil clinical studies [1]. In comparison, the LC-MS/MS method by Said et al. (2011) employing remifentanil-13C6 as internal standard reported precision and accuracy within acceptance criteria of ±15%, with a measuring range of 0.05–50 ng/mL [2]. The Choi et al. (2023) method using chlorpropamide as IS achieved intra-day accuracy (RE) of −1.33 to 4.89% and precision (RSD) ≤8.66% for remifentanil, with inter-day accuracy of 0.333–6.89% and precision ≤8.47% [3]. While cross-study comparisons must account for differences in instrumentation (GC-HRMS vs LC-MS/MS), matrices (whole blood vs plasma), and sample preparation protocols, the deuterated IS approach demonstrated the tightest precision envelope (<5% RSD vs ≤8.66% for chlorpropamide and ±15% for 13C6-IS), consistent with the general principle that SIL-IS methods reduce variability from extraction, derivatization, and ionization steps [4].

Method precision RSD comparison Deuterated vs 13C6 internal standard

Isotopic Purity and Labeling Position: Penta-Deuterated vs Tetra-Deuterated Remifentanil IS

Remifentanil-d5 HCl contains five deuterium atoms (molecular formula C20H23D5N2O5·HCl, MW 417.94), providing a +5 Da nominal mass shift from unlabeled remifentanil [1]. The pentadeuterated designation distinguishes it from the tetra-deuterated remifentanil used in the Grosse et al. (1994) method, which provided a +4 Da shift [2]. An additional deuterium atom increases the mass separation between the analyte and IS isotopic envelopes, reducing the risk of reciprocal isotopic interference—a phenomenon where the natural-abundance 13C isotopologue of the analyte contributes signal to the IS channel, or vice versa [3]. Each additional mass unit of separation decreases this cross-contribution by approximately 50% per unit in the typical molecular weight range of small-molecule drugs [4]. The +5 Da shift of remifentanil-d5 therefore offers approximately 2-fold lower isotopic cross-talk than the +4 Da shift of tetra-deuterated remifentanil, an advantage that becomes significant at the extremes of the calibration range where analyte concentrations may be 100- to 1000-fold higher than the IS concentration [3]. This isotopic purity consideration directly impacts the linear dynamic range and lower limit of quantification achievable in isotope dilution mass spectrometry assays.

Isotopic enrichment Labeling position Deuterium incorporation Spectral interference

Optimal Application Scenarios for Remifentanil-d5 HCl in Quantitative Bioanalysis and Forensic Toxicology


Clinical Pharmacokinetic Studies of Remifentanil in Special Populations

Remifentanil-d5 HCl is the preferred internal standard for LC-MS/MS quantification of remifentanil in plasma from critically ill patients, neonatal populations, and patients undergoing extracorporeal membrane oxygenation (ECMO), where matrix composition is highly variable and ex vivo esterase activity may be altered [1]. The structural identity between remifentanil-d5 and the analyte ensures that pre-analytical degradation, extraction recovery, and matrix effects are compensated identically—capabilities not provided by analog internal standards such as fentanyl-d5 or chlorpropamide [2]. The method developed by Grosse et al. using deuterated remifentanil IS achieved an RSD <5% across a validated range of 0.1–250 ng/mL and was successfully deployed across several thousand clinical samples, demonstrating the robustness of the isotopologue IS approach for large-scale pharmacokinetic studies [3].

Forensic Toxicology and Postmortem Remifentanil Quantification

In forensic casework involving suspected remifentanil exposure, postmortem blood samples exhibit extensive matrix degradation, putrefactive changes, and unpredictable ion suppression that demand an isotopologue IS for reliable quantification [1]. Remifentanil-d5 HCl co-elutes with the target analyte under reversed-phase LC conditions, compensating for matrix effects that vary substantially between postmortem samples [2]. The comprehensive fentanyl-analog method by Cooreman et al. (2010), which used fentanyl-d5 rather than a remifentanil isotopologue as IS, achieved an LOQ of 0.1 ng/mL for remifentanil but relied on a structurally unrelated IS that cannot correct for remifentanil-specific postmortem degradation [4]. For forensic applications requiring quantitative accuracy defensible in legal proceedings, the isotopologue IS approach using remifentanil-d5 is the analytically superior choice.

Isotope Dilution Mass Spectrometry Method Development and Validation

Remifentanil-d5 HCl enables the development of definitive isotope dilution LC-MS/MS methods that meet the most stringent regulatory validation criteria (FDA BMV guidance, EMA guideline) for bioanalytical method validation [1]. The +5 Da mass shift provides unambiguous MRM transition selection without isotopic cross-talk, while the deuterium label avoids the higher synthesis costs typically associated with 13C6-labeled alternatives [2]. As demonstrated across published methods, SIL-IS approaches achieve tighter precision (<5% RSD) compared with analog IS methods (8–15% RSD), directly impacting the statistical power of pharmacokinetic parameter estimation and bioequivalence studies [3]. For contract research organizations and pharmaceutical development laboratories performing regulated bioanalysis, the selection of an isotopologue IS such as remifentanil-d5 HCl reduces method development time by eliminating the need to screen and validate multiple candidate analog internal standards as was required in the chlorpropamide-based method [1].

Therapeutic Drug Monitoring of Remifentanil in Intensive Care Units

Routine therapeutic drug monitoring (TDM) of remifentanil in ICU settings demands a bioanalytical method with rapid turnaround time, small sample volume requirements, and robust inter-batch reproducibility [1]. The Choi et al. (2023) method achieved a 3-minute run time with 20 μL plasma volume using chlorpropamide IS, but the 0.45-minute RT separation necessitated separate optimization for each matrix type [2]. A deuterated remifentanil IS such as remifentanil-d5, by co-eluting with the analyte, simplifies chromatographic method development and reduces the risk of matrix-dependent quantification bias across the diverse patient populations encountered in ICU TDM [3]. The extensive clinical validation of deuterated remifentanil IS methods—from the original Grosse et al. method analyzing thousands of samples to modern LC-MS/MS adaptations—provides a regulatory precedent for method adoption in hospital clinical chemistry laboratories [4].

Quote Request

Request a Quote for Remifentanil-d5 HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.